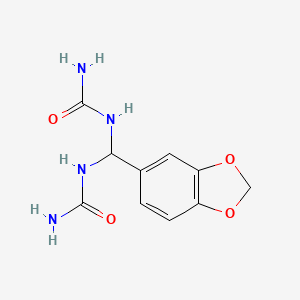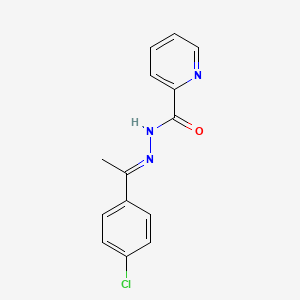![molecular formula C30H26Cl2N6 B11980079 4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11980079.png)
4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RCL R769754 is a chemical compound with the molecular formula C30H26Cl2N6. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is available through suppliers like Sigma-Aldrich .
Métodos De Preparación
The synthetic routes and reaction conditions for RCL R769754 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
RCL R769754 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
RCL R769754 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in studies involving cellular processes and molecular interactions.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of RCL R769754 involves its interaction with specific molecular targets and pathways. While the exact details are not fully elucidated, it is known to affect certain biochemical processes, leading to its observed effects in various applications .
Comparación Con Compuestos Similares
RCL R769754 can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:
RCL T266884: Another compound with similar applications in scientific research.
Ramucirumab: A monoclonal antibody used in cancer therapy.
Ruxolitinib: A kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.
RCL R769754 is unique due to its specific molecular structure and the range of applications it supports.
Propiedades
Fórmula molecular |
C30H26Cl2N6 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-[6-(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C30H26Cl2N6/c31-21-11-7-19(8-12-21)25-17-37-29-23(25)5-1-3-15-35(29)27(33-37)28-34-38-18-26(20-9-13-22(32)14-10-20)24-6-2-4-16-36(28)30(24)38/h7-14,17-18H,1-6,15-16H2 |
Clave InChI |
JYFZHCKGLSJGNY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C3=C(C1)C(=CN3N=C2C4=NN5C=C(C6=C5N4CCCC6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980022.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)

![3-(2-chlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980037.png)



![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980063.png)
![ethyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980067.png)
